Cas no 51627-76-0 (1-Azabicyclo[2.2.2]octane-3-carbonitrile)
![1-Azabicyclo[2.2.2]octane-3-carbonitrile structure](https://ja.kuujia.com/scimg/cas/51627-76-0x500.png)
1-Azabicyclo[2.2.2]octane-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-Azabicyclo[2.2.2]octane-3-carbonitrile
- 1-azabicyclo[2.2.2]-octane, 3-cyano
- AC1L3M00
- AE-641
- CTK7C9035
- MolPort-005-980-787
- quinuclidine-3-carbonitrile
- RD-32
- SureCN1058409
- DTXSID80902750
- 604803-77-2
- (3S)-1-AZABICYCLO[2.2.2]OCTANE-3-CARBONITRILE
- NoName_3302
- rac-1-azabicyclo[2.2.2]octane-3-carbonitrile
- MFCD09966044
- (S)-quinuclidine-3-carbonitrile
- AB92115
- 1-azabicyclo(2.2.2)-octane, 3-cyano-
- AE-641/30105024
- 51627-76-0
- 3-cyano-quinuclidine
- 3-cyano-1-azabicyclo[2.2.2]octane
- BCA62776
- 3-cyanoquinuclidine
- EN300-115722
- G18918
- (R)-quinuclidine-3-carbonitrile
- AB87404
- (+/-) 3-Cyano-1-azabicyclo[2.2.2]octane
- AKOS005065439
- AB87537
- (3R)-1-AZABICYCLO[2.2.2]OCTANE-3-CARBONITRILE
- CS-0453177
- (rac)-1-azabicyclo[2.2.2]octane-3-carbonitrile
- SCHEMBL1058409
- A828694
- quinuclidine, 3-cyano-
- ICSMHHPNBLZOLB-UHFFFAOYSA-N
-
- MDL: MFCD09966044
- インチ: InChI=1S/C8H12N2/c9-5-8-6-10-3-1-7(8)2-4-10/h7-8H,1-4,6H2
- InChIKey: ICSMHHPNBLZOLB-UHFFFAOYSA-N
- ほほえんだ: N#CC1CN2CCC1CC2
計算された属性
- せいみつぶんしりょう: 136.10016
- どういたいしつりょう: 136.1
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 27Ų
じっけんとくせい
- 密度みつど: 1.08
- ふってん: 248.8°C at 760 mmHg
- フラッシュポイント: 104.1°C
- 屈折率: 1.532
- PSA: 27.03
1-Azabicyclo[2.2.2]octane-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-115722-2.5g |
1-azabicyclo[2.2.2]octane-3-carbonitrile |
51627-76-0 | 95% | 2.5g |
$1202.0 | 2023-08-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0957-5G |
1-azabicyclo[2.2.2]octane-3-carbonitrile |
51627-76-0 | 95% | 5g |
¥ 7,873.00 | 2023-04-13 | |
TRC | B408245-50mg |
1-azabicyclo[2.2.2]octane-3-carbonitrile |
51627-76-0 | 50mg |
$ 160.00 | 2022-06-07 | ||
Enamine | EN300-115722-0.5g |
1-azabicyclo[2.2.2]octane-3-carbonitrile |
51627-76-0 | 95% | 0.5g |
$480.0 | 2023-08-31 | |
1PlusChem | 1P00DP9Y-500mg |
1-azabicyclo[2.2.2]octane-3-carbonitrile |
51627-76-0 | 95% | 500mg |
$569.00 | 2025-02-26 | |
1PlusChem | 1P00DP9Y-2.5g |
1-azabicyclo[2.2.2]octane-3-carbonitrile |
51627-76-0 | 95% | 2.5g |
$1371.00 | 2025-02-26 | |
1PlusChem | 1P00DP9Y-5g |
1-azabicyclo[2.2.2]octane-3-carbonitrile |
51627-76-0 | 95% | 5g |
$2261.00 | 2024-04-30 | |
1PlusChem | 1P00DP9Y-250mg |
1-azabicyclo[2.2.2]octane-3-carbonitrile |
51627-76-0 | 95% | 250mg |
$357.00 | 2025-02-26 | |
Enamine | EN300-115722-10g |
1-azabicyclo[2.2.2]octane-3-carbonitrile |
51627-76-0 | 95% | 10g |
$2638.0 | 2023-08-31 | |
Aaron | AR00DPIA-100mg |
1-azabicyclo[2.2.2]octane-3-carbonitrile |
51627-76-0 | 95% | 100mg |
$303.00 | 2025-01-24 |
1-Azabicyclo[2.2.2]octane-3-carbonitrile 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
1-Azabicyclo[2.2.2]octane-3-carbonitrileに関する追加情報
1-Azabicyclo[2.2.2]octane-3-carbonitrile: A Comprehensive Overview
1-Azabicyclo[2.2.2]octane-3-carbonitrile (CAS No. 51627-76-0) is a unique bicyclic compound with significant applications in organic synthesis and materials science. This compound, characterized by its rigid bicyclic structure and functional groups, has garnered attention in recent years due to its potential in drug discovery and advanced material development.
The core structure of 1-Azabicyclo[2.2.2]octane is a bicyclic system comprising three fused rings, providing exceptional stability and rigidity. The presence of a nitrile group at the 3-position introduces additional functionality, making this compound versatile for various chemical transformations. Recent studies have highlighted its role as a building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry.
One of the most notable advancements involving 1-Azabicyclo[2.2.2]octane-3-carbonitrile is its application in the development of bioactive compounds. Researchers have utilized this compound as a scaffold for designing novel pharmaceutical agents targeting various therapeutic areas, including cancer and neurodegenerative diseases. The rigid bicyclic framework allows for precise control over molecular geometry, which is crucial for optimizing drug-receptor interactions.
In addition to its role in drug discovery, 1-Azabicyclo[2.2.2]octane-3-carbonitrile has found applications in materials science, particularly in the synthesis of advanced polymers and nanomaterials. Its unique electronic properties and structural integrity make it an ideal candidate for constructing high-performance materials with tailored functionalities.
Recent research has also explored the use of 1-Azabicyclo[2.2.2]octane-3-carbonitrile in catalytic processes, where it serves as a ligand or catalyst support in organometallic reactions. Its ability to stabilize metal centers and facilitate selective transformations has opened new avenues in asymmetric catalysis and sustainable chemical synthesis.
The synthesis of 1-Azabicyclo[2.2.2]octane-3-carbonitrile involves a series of well-established organic reactions, including cycloadditions and ring-closing metathesis. These methods ensure high yields and excellent control over the product's stereochemistry, which is essential for maintaining its desired properties.
In conclusion, 1-Azabicyclo[2.2.2]octane-3-carbonitrile (CAS No. 51627-76-0) stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and material science, positions it as a key player in future innovations within these fields.
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